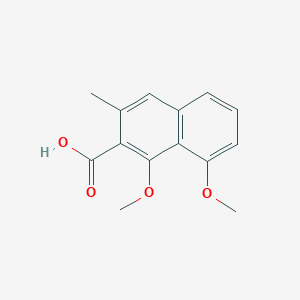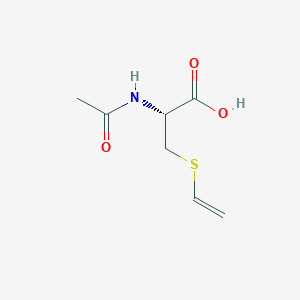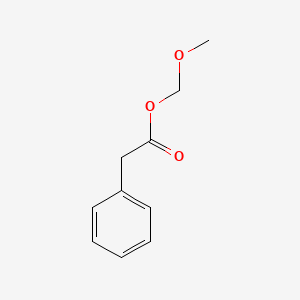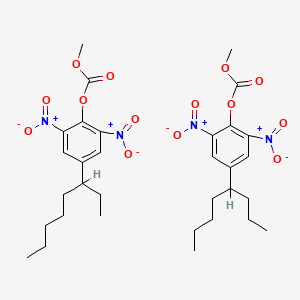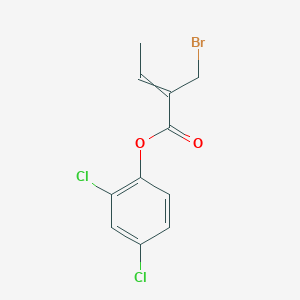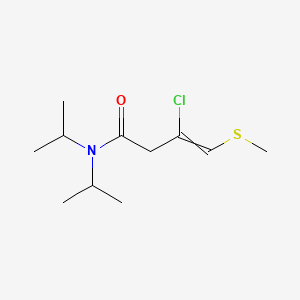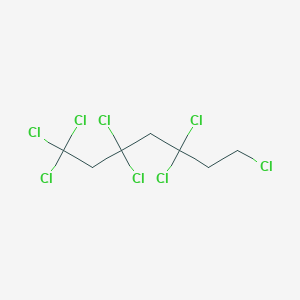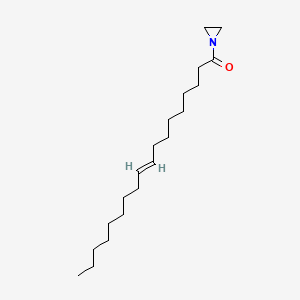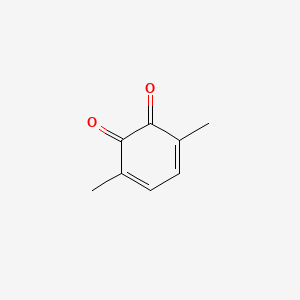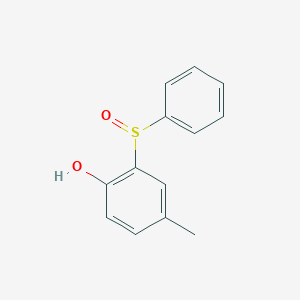
Phenol, 4-methyl-2-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-methyl-2-(phenylsulfinyl)- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenylsulfinyl group attached to the second carbon of the phenol ring and a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-(phenylsulfinyl)- typically involves the sulfoxidation of 4-methyl-2-phenylsulfanylphenol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group.
Industrial Production Methods
On an industrial scale, the production of Phenol, 4-methyl-2-(phenylsulfinyl)- may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), alkyl halides (for alkylation).
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Scientific Research Applications
Phenol, 4-methyl-2-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2-(phenylsulfinyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the sulfoxide group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Phenol, 4-methyl-2-(phenylsulfinyl)- can be compared with other similar compounds, such as:
Phenol, 4-methyl-2-(phenylsulfanyl)-: This compound has a sulfide group instead of a sulfoxide group, which affects its reactivity and chemical properties.
Phenol, 4-methyl-2-(phenylsulfonyl)-: This compound has a sulfone group instead of a sulfoxide group, making it more oxidized and less reactive in certain types of reactions.
The uniqueness of Phenol, 4-methyl-2-(phenylsulfinyl)- lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64790-78-9 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-4-methylphenol |
InChI |
InChI=1S/C13H12O2S/c1-10-7-8-12(14)13(9-10)16(15)11-5-3-2-4-6-11/h2-9,14H,1H3 |
InChI Key |
DNVBLUMHGGQGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


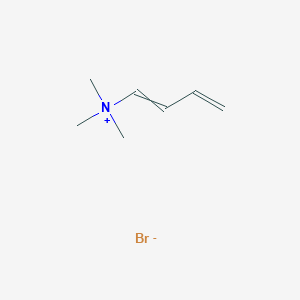


![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)

